molecular formula C12H17N3O4S2 B2673545 N-methyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896282-20-5

N-methyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2673545
CAS No.: 896282-20-5
M. Wt: 331.41
InChI Key: AHMUYFJSTWQNIW-UHFFFAOYSA-N
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Description

N-methyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound featuring a pyrrolidine ring, a thiophene sulfonyl group, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the thiophene sulfonyl group. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.

    Coupling Reactions: The final step involves coupling the pyrrolidine and thiophene sulfonyl intermediates with ethanediamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of thiophene derivatives with modified functional groups.

Scientific Research Applications

N-methyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Industry: The compound could be used in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The thiophene sulfonyl group and the pyrrolidine ring are likely to play key roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
  • N’-(4-methylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Uniqueness

N-methyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene sulfonyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.

This detailed article provides a comprehensive overview of N-methyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methyl-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-13-11(16)12(17)14-8-9-4-2-6-15(9)21(18,19)10-5-3-7-20-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMUYFJSTWQNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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